XLogP3 Lipophilicity Comparison: 4-Methyl vs. 5-Methyl Pyridinyl Propenol
The computed XLogP3-AA value for the 5‑methyl positional isomer (CAS 2229669‑25‑2) is 1.0, as determined by PubChem computational methods [1]. The target compound, bearing the methyl group at the 4‑position, is predicted to exhibit identical XLogP3‑AA of approximately 1.0 due to equivalent molecular formula and conserved hydrogen bond donor/acceptor counts, but experimental confirmation is lacking in public sources . High‑strength differential evidence is therefore limited at present, and users are advised to request experimentally determined logP data from the vendor for precise head‑to‑head comparison.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | ~1.0 (estimated) |
| Comparator Or Baseline | 3-(5-Methylpyridin-3-yl)prop-2-en-1-ol XLogP3-AA = 1.0 |
| Quantified Difference | Negligible (predicted) – insufficient experimental data |
| Conditions | PubChem computational prediction using XLogP3 3.0 algorithm |
Why This Matters
Even subtle lipophilicity differences can alter membrane permeability and off-target binding, but experimental verification is required to confirm any differentiation for procurement decisions.
- [1] PubChem. 3-(5-Methylpyridin-3-yl)prop-2-en-1-ol. CID 89574329. https://pubchem.ncbi.nlm.nih.gov/compound/3-_5-Methylpyridin-3-yl_prop-2-en-1-ol. View Source
